molecular formula C14H24 B12621294 1-(Oct-1-EN-1-YL)-1,1'-BI(cyclopropane) CAS No. 921819-40-1

1-(Oct-1-EN-1-YL)-1,1'-BI(cyclopropane)

Cat. No.: B12621294
CAS No.: 921819-40-1
M. Wt: 192.34 g/mol
InChI Key: XGXHNBYOYWAXNA-UHFFFAOYSA-N
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Description

1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) is an organic compound characterized by the presence of a cyclopropane ring fused to an octenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) typically involves the cyclopropanation of an octenyl precursor. One common method is the reaction of oct-1-ene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Catalyst: Rhodium acetate or copper(I) chloride
  • Reagent: Diazo compound (e.g., diazomethane)

Industrial Production Methods

Industrial production of 1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine in carbon tetrachloride, chlorine gas

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclopropanes

Scientific Research Applications

1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) involves its interaction with molecular targets through its reactive cyclopropane ring. The strain in the cyclopropane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form new bonds and functional groups. This reactivity is harnessed in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cyclopropane ring without the octenyl group.

    Spirocyclopropanes: Compounds with a cyclopropane ring fused to another ring system.

    Oct-1-ene: The octenyl group without the cyclopropane ring.

Uniqueness

1-(Oct-1-EN-1-YL)-1,1’-BI(cyclopropane) is unique due to the combination of the cyclopropane ring and the octenyl group, which imparts distinct reactivity and potential applications. The presence of both structural features allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

921819-40-1

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

1-cyclopropyl-1-oct-1-enylcyclopropane

InChI

InChI=1S/C14H24/c1-2-3-4-5-6-7-10-14(11-12-14)13-8-9-13/h7,10,13H,2-6,8-9,11-12H2,1H3

InChI Key

XGXHNBYOYWAXNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC1(CC1)C2CC2

Origin of Product

United States

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